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Compound of Interest

Compound Name: 4-n-Butylbenzophenone

CAS No.: 55363-57-0

Cat. No.: B1355460

Get Quote

Executive Summary
The unambiguous structural elucidation of 4-n-butylbenzophenone (CAS: 4934-23-0) requires

a multi-modal spectroscopic approach. While benzophenone derivatives are ubiquitous in

photochemistry and pharmaceutical synthesis, the specific n-butyl substitution pattern presents

unique spectroscopic signatures that distinguish it from its isomers (e.g., tert-butyl or iso-butyl

analogs).

This guide outlines a self-validating analytical workflow, synthesizing Mass Spectrometry (MS),

Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) data to confirm the

structure. The narrative emphasizes the causality behind observed signals, moving beyond

simple peak listing to mechanistic interpretation.

Synthesis Context & Sample Origin
Understanding the synthetic origin of a sample aids in anticipating impurities (e.g., unreacted

starting materials or isomers). 4-n-butylbenzophenone is typically synthesized via Friedel-

Crafts Acylation.
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Pathway A: Benzoyl chloride + n-butylbenzene (

catalyst).

Pathway B: 4-n-butylbenzoyl chloride + benzene (

catalyst).

Note on Isomerism: Pathway A is regioselective for the para position due to the steric bulk of

the butyl group and the orth/para directing nature of alkyl chains, but trace ortho isomers may

exist. Pathway B prevents isomerism on the butyl-substituted ring, offering a higher purity

reference standard.

Step-by-Step Elucidation Protocol
Step 1: Mass Spectrometry (MS) – The Molecular
Skeleton
Electron Ionization (EI) MS provides the first tier of evidence: molecular weight and

fragmentation connectivity.

Theoretical Molecular Weight:

= 238.33 g/mol .

Fragmentation Logic
Unlike alkyl ketones where the alkyl chain is attached directly to the carbonyl (allowing for

McLafferty rearrangements involving the C=O oxygen), the butyl chain in 4-n-
butylbenzophenone is remote from the carbonyl. Therefore, the fragmentation is dominated

by

-cleavage at the carbonyl and benzylic cleavage at the alkyl chain.

Molecular Ion (

): Distinct peak at m/z 238.

-Cleavage (Carbonyl): The bond between the carbonyl carbon and the aromatic rings breaks.
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Path A: Formation of the benzoyl cation (

). m/z 105 (Base Peak or very high intensity).

Path B: Formation of the 4-butylbenzoyl cation. m/z 161.

Secondary Fragmentation:

The benzoyl cation (m/z 105) loses CO to form the phenyl cation (

) at m/z 77.

The butyl chain undergoes benzylic fragmentation, losing a propyl radical (

) to form a stabilized tropylium-like ion.

Figure 1: Primary Mass Spectrometry Fragmentation Pathway for 4-n-Butylbenzophenone
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Step 2: Infrared Spectroscopy (IR) – Functional Group
Validation
IR is used primarily to confirm the ketone functionality and the aromatic nature of the rings.
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Functional Group
Wavenumber (

)
Assignment Logic

C=O Stretch 1650 – 1665

Conjugated diaryl ketone.

Lower frequency than aliphatic

ketones (typically 1715) due to

resonance delocalization with

two phenyl rings.

C-H (Aromatic) 3030 – 3080

Weak intensity stretches

characteristic of

C-H bonds.

C-H (Aliphatic) 2850 – 2960

Strong stretches from the n-

butyl chain (

C-H). Distinct from

unsubstituted benzophenone.

C=C (Aromatic) 1580, 1600 Ring breathing modes.

Subst. Pattern 800 – 850

Strong out-of-plane bending

for para-disubstituted benzene

(two adjacent hydrogens).

Subst. Pattern 690 – 710
Monosubstituted benzene ring

(five adjacent hydrogens).

Step 3: NMR Spectroscopy – The "Smoking Gun"
NMR provides the definitive proof of the n-butyl isomer (vs. tert-butyl) and the para-substitution

pattern.

H NMR (Proton) Analysis
The spectrum is divided into two distinct regions: the aromatic zone (deshielded) and the

aliphatic zone (shielded).

Aromatic Region (7.0 – 8.0 ppm):
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Ring A (Unsubstituted): Typical pattern for a benzoyl group.

~7.8 ppm (Doublet, 2H, ortho).

~7.6 ppm (Triplet, 1H, para).

~7.5 ppm (Triplet, 2H, meta).

Ring B (4-n-butyl substituted): AA'BB' system.

~7.7 ppm (Doublet, 2H, ortho to carbonyl). Deshielded by the anisotropy of the C=O.

~7.3 ppm (Doublet, 2H, meta to carbonyl/ortho to butyl). Shielded relative to the ortho

protons, but less so than benzene due to the alkyl group's weak donating effect.

Aliphatic Region (0.9 – 2.7 ppm) - The n-Butyl Fingerprint: This region definitively rules out tert-

butyl (which would be a singlet ~1.3 ppm) or iso-butyl isomers.

-Protons (Benzylic): ~2.70 ppm (Triplet, 2H).[1][2] Deshielded by the aromatic ring.

-Protons: ~1.65 ppm (Quintet/Multiplet, 2H).

-Protons: ~1.40 ppm (Sextet/Multiplet, 2H).

-Protons (Methyl): ~0.95 ppm (Triplet, 3H).

C NMR (Carbon) Analysis[2]
Carbonyl: Single peak at ~196 ppm.

Aromatic: 8 signals total (due to symmetry).

Quaternary C-1 (Ring A) & C-1' (Ring B).

Quaternary C-4' (attached to butyl).

CH signals for ortho/meta/para carbons.

Aliphatic: 4 distinct signals (14, 22, 33, 35 ppm approx) confirming the linear chain.
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Figure 2: NMR Decision Tree for Structural Verification
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Summary of Analytical Data

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1355460/docs?utm_src=pdf-body-img#4-n-butylbenzophenone-a-guide-to-structural-elucidation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1355460?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technique Parameter
Characteristic
Signal

Structural
Conclusion

MS (EI) Molecular Ion m/z 238
Confirms MW (

).

MS (EI) Base Peak
m/z 105 (

)

Confirms benzoyl

core; rules out alkyl

ketone.

IR C=O Stretch 1660 Confirms conjugated

ketone.

1H NMR 0.95 (t) Triplet (3H)
Terminal methyl of n-

alkyl chain.

1H NMR 2.70 (t) Triplet (2H)

Benzylic

(confirms attachment

to ring).

1H NMR Aromatic 2x Doublets (AA'BB')

Confirms para-

substitution on one

ring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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